molecular formula C13H19Cl2N3 B1379523 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride CAS No. 1982760-99-5

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride

Cat. No. B1379523
M. Wt: 288.21 g/mol
InChI Key: UGSIRUQNCWWIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride, also known as AMPB, is an organic compound that is widely used in the field of organic chemistry. AMPB is a versatile compound that can be used in a variety of syntheses and reactions. It has a wide range of applications in the scientific and medical fields, including drug synthesis, drug delivery, and medical imaging.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Rao et al. (2014) developed a method for synthesizing 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile, which may be applicable to 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride. This process involves protection, tetrazole formation, hydrolysis, chlorination, and amination steps, providing a basis for the synthesis of biologically potent tetrazole derivatives (Rao, Gopal Rao, & Prasanna, 2014).
  • Pharmacological Research :

    • Altenbach et al. (2008) explored the structure-activity relationships of 2-aminopyrimidines as ligands for the histamine H4 receptor, including compounds structurally related to 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride. These findings contribute to understanding the potential pharmacological applications of similar compounds (Altenbach et al., 2008).
  • Ligand Design and Biochemical Studies :

    • Alvarez-Ibarra, Luján, and Quiroga-Feijóo (2010) synthesized novel chiral ligands based on l-pipecolinic acid, which is structurally related to the methylpiperidin moiety in 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride. These ligands exhibited unique behavior in controlling the stereochemistry of catalytic reactions, suggesting the potential for 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride derivatives in asymmetric synthesis (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
  • Novel Drug Design and Synthesis :

    • Liu, Xia, Luo, and Lu (2010) developed a method for synthesizing imatinib, a notable cancer therapy drug, and its intermediates. One of the intermediates involves 4-(chloromethyl)benzonitrile, which shares a structural similarity to 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride, indicating potential routes for novel drug development (Liu, Xia, Luo, & Lu, 2010).
  • Antimicrobial Research :

    • El-Meguid (2014) studied compounds containing the benzoimidazol moiety for their antimicrobial activities. Considering the structural relation, derivatives of 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride could potentially exhibit similar biological activities (El-Meguid, 2014).

Safety And Hazards

The safety data sheet for 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride was not found in the search results. Therefore, it’s recommended to handle this compound with the general precautions used for chemical substances. This includes avoiding ingestion, inhalation, or contact with skin and eyes .

properties

IUPAC Name

5-amino-2-(3-methylpiperidin-1-yl)benzonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-10-3-2-6-16(9-10)13-5-4-12(15)7-11(13)8-14;;/h4-5,7,10H,2-3,6,9,15H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSIRUQNCWWIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)N)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride

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